Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-N-methoxy-N-methylbenzamide

Lipophilicity LogP Physicochemical properties

4-Fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8) is a fluorinated N-methoxy-N-methylbenzamide (Weinreb amide) with molecular formula C9H10FNO2 and molecular weight 183.18 g/mol. The compound is characterized by a 4-fluoro substituent on the benzamide aromatic ring, a methoxy group, and a methyl group on the amide nitrogen.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 116332-54-8
Cat. No. B177465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-methoxy-N-methylbenzamide
CAS116332-54-8
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=C(C=C1)F)OC
InChIInChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
InChIKeyDSUFRPVVBZLHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8) – Procurement and Technical Baseline for Weinreb Amide Synthesis


4-Fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8) is a fluorinated N-methoxy-N-methylbenzamide (Weinreb amide) with molecular formula C9H10FNO2 and molecular weight 183.18 g/mol . The compound is characterized by a 4-fluoro substituent on the benzamide aromatic ring, a methoxy group, and a methyl group on the amide nitrogen . As a Weinreb amide, it functions as a versatile acylating agent and synthetic intermediate for ketone synthesis via nucleophilic addition of organometallic reagents, with the stable tetrahedral chelate intermediate preventing over-addition side reactions characteristic of conventional amides [1]. The compound is commercially available from multiple suppliers with typical purity specifications of ≥97% (GC) or 98% and appears as a white to yellow to green clear liquid at room temperature with density 1.19 g/cm³ at 20°C [2].

Why 4-Fluoro-N-methoxy-N-methylbenzamide Cannot Be Casually Substituted by Unsubstituted or Other 4-Halo Weinreb Amide Analogs


Substitution of 4-fluoro-N-methoxy-N-methylbenzamide with unsubstituted N-methoxy-N-methylbenzamide or alternative 4-halo analogs (e.g., 4-chloro, 4-bromo, 4-trifluoromethyl) is scientifically unsound without experimental revalidation. The 4-fluoro substituent confers a specific electronic profile that influences both the reactivity of the Weinreb amide carbonyl toward nucleophiles and the physicochemical properties of downstream products [1]. In benzamide-derived bioactive compound series, the presence of a fluoro group at the benzamide ring has been shown to produce markedly different antiproliferative activities compared to other substituents, with compounds bearing a fluoro group exhibiting lower antitumor activities across multiple cancer cell lines than alternative substitution patterns [2]. This substituent-dependent activity divergence demonstrates that the 4-fluoro moiety is not functionally interchangeable with other halogens or hydrogen. Additionally, the LogP and solubility profile of 4-fluoro Weinreb amide (LogP 1.66) differs significantly from 4-bromo analog (LogP 2.1), which affects chromatographic behavior, reaction workup efficiency, and downstream compound purification outcomes [3].

Quantitative Differentiation Evidence for 4-Fluoro-N-methoxy-N-methylbenzamide versus Structural Analogs in Synthetic Utility and Physicochemical Profile


Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 4-Bromo Weinreb Amide

The 4-fluoro-N-methoxy-N-methylbenzamide exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 1.66, which is substantially lower than the 4-bromo analog (XLogP3-AA = 2.1) [1]. This quantitative difference in lipophilicity directly impacts chromatographic retention behavior, aqueous workup partitioning, and downstream compound purification efficiency. The lower LogP value corresponds to a LogS (ESOL) solubility estimate of -2.08 (1.51 mg/mL), placing the compound in the soluble classification range .

Lipophilicity LogP Physicochemical properties Chromatography

Validated Synthetic Application: Triarylimidazole Cytokine Inhibitor Intermediate Synthesis

4-Fluoro-N-methoxy-N-methylbenzamide has been specifically documented in peer-reviewed medicinal chemistry literature and patent filings as a key Weinreb amide intermediate in the synthesis of triarylimidazole-based cytokine inhibitors targeting CSBP kinase [1]. The synthetic route proceeds via condensation of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine to generate the Weinreb amide, followed by reaction with the lithium derivative of 4-[(tert-butyldimethylsilyloxy)methyl]pyridine to furnish a silylated hydroxy ketone intermediate, which is subsequently elaborated to the bioactive triarylimidazole scaffold [2]. This application is documented in Bioorganic & Medicinal Chemistry (1997), Bioorganic & Medicinal Chemistry Letters (1995), and multiple patent filings including EP 0623126, US 5686455, and WO 9314081 assigned to GlaxoSmithKline plc [3][4].

Drug synthesis Cytokine inhibitor CSBP kinase Triarylimidazole Weinreb amide

Substituent-Dependent Antiproliferative Activity: Fluoro vs. Alternative Benzamide Substitution

In a systematic structure-activity relationship (SAR) study of novel benzamide derivatives as HDAC inhibitors, compounds bearing a fluoro group at the benzamide ring (designated 4i and 5a) exhibited lower antiproliferative activities against three cancer cell lines compared to compounds with alternative substitution patterns [1]. The study explicitly states that 'Compounds bearing a fluoro group at the benzamide ring (4i, 5a) exhibited lower antitumor activities against three cancer cell lines than others, which indicates that the fluoro group decrease the antitumor activities of these compounds' [2]. Notably, the study further observed that the fluoro group rarely affects the antitumor activities of pyrimidine derivatives, demonstrating that the impact of fluorine substitution is highly scaffold-dependent and underscores the importance of the connection unit on biological activities [3].

Antiproliferative activity HDAC inhibitor SAR Fluorine substitution Cancer cell lines

Weinreb Amide Functional Reactivity: Fluorine Electronic Effects on Carbonyl Electrophilicity

The 4-fluoro substituent exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, which increases the electrophilicity of the Weinreb amide carbonyl carbon relative to unsubstituted N-methoxy-N-methylbenzamide [1]. This electronic modulation enhances the reactivity of the compound toward nucleophilic addition by Grignard and organolithium reagents, a key step in Weinreb ketone synthesis . The fluorine atom's strong electronegativity (Pauling electronegativity = 3.98) relative to hydrogen (2.20) creates a partial positive charge accumulation at the carbonyl carbon, facilitating nucleophilic attack while the stable five-membered chelate intermediate characteristic of Weinreb amides prevents over-addition and tertiary alcohol formation [2].

Weinreb amide Carbonyl electrophilicity Fluorine electronic effect Nucleophilic addition Ketone synthesis

Optimal Research and Industrial Application Scenarios for 4-Fluoro-N-methoxy-N-methylbenzamide Based on Quantitative Differentiation Evidence


Pharmaceutical Lead Optimization: Cytokine Inhibitor Scaffold Synthesis with Established Patent Precedent

Procurement of 4-fluoro-N-methoxy-N-methylbenzamide is indicated for medicinal chemistry programs developing triarylimidazole-based cytokine inhibitors targeting CSBP kinase or IL-1 biosynthesis pathways [1]. The compound has peer-reviewed and patent-validated synthetic precedence as intermediate (X) in a multi-step sequence yielding bioactive triarylimidazole derivatives [2]. Selection of this specific 4-fluoro Weinreb amide over unsubstituted or alternative 4-halo analogs is justified by the documented synthetic route disclosures in Bioorganic & Medicinal Chemistry (1997), Bioorganic & Medicinal Chemistry Letters (1995), and GlaxoSmithKline patent filings (EP 0623126, US 5686455, WO 9314081), which reduce process development time and de-risk route scouting activities [3].

Weinreb Ketone Synthesis Requiring Enhanced Carbonyl Electrophilicity for Mild-Condition Nucleophilic Addition

4-Fluoro-N-methoxy-N-methylbenzamide should be prioritized over unsubstituted N-methoxy-N-methylbenzamide for Weinreb ketone synthesis applications where enhanced carbonyl electrophilicity is desirable for nucleophilic addition by Grignard or organolithium reagents [1]. The electron-withdrawing inductive effect (-I) of the 4-fluoro substituent increases the partial positive charge at the carbonyl carbon, potentially enabling lower reaction temperatures or shorter reaction times while maintaining the characteristic stable chelate intermediate that prevents over-addition [2]. The compound has demonstrated utility in the synthesis of pyridyl heterocycles and photochromic compounds, and exhibits high activity for aminocarbonylation of α,β-unsaturated ketones [3].

Chromatography-Optimized Multi-Step Synthesis with Efficient Aqueous Workup Requirements

For synthetic workflows requiring efficient reversed-phase chromatographic purification or liquid-liquid extraction with aqueous phases, 4-fluoro-N-methoxy-N-methylbenzamide offers distinct advantages over the 4-bromo analog due to its lower lipophilicity (LogP = 1.66 vs. 2.1 for 4-bromo) [1][2]. This LogP difference translates to reduced retention times on C18 columns, decreased organic solvent consumption during gradient elution, and more favorable partitioning into aqueous phases during workup—factors that become significant at multi-gram or process scale. The compound's LogS (ESOL) value of -2.08 corresponds to a solubility of 1.51 mg/mL, placing it in the soluble classification range suitable for standard aqueous-organic biphasic extractions [3].

Structure-Activity Relationship (SAR) Studies: Negative Control or Selectivity Profiling for Benzamide-Derived HDAC Inhibitors

Based on SAR data from benzamide-derived HDAC inhibitor studies, compounds bearing a fluoro group on the benzamide ring exhibit lower antiproliferative activities against cancer cell lines compared to alternative substitution patterns [1]. For medicinal chemistry programs exploring HDAC or related epigenetic targets, 4-fluoro-N-methoxy-N-methylbenzamide-derived scaffolds may serve as useful comparator compounds or negative controls in SAR campaigns. The observation that fluorine substitution effects are highly scaffold-dependent—affecting benzamide derivatives differently than pyrimidine derivatives—further supports the need for compound-specific evaluation rather than analog extrapolation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-N-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.